molecular formula C8H15N3O B13180525 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

Cat. No.: B13180525
M. Wt: 169.22 g/mol
InChI Key: HILCOLCPOKIDNB-UHFFFAOYSA-N
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Description

4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This structure is significant in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with a suitable amino alcohol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-pyrazoleboronic acid pinacol ester
  • 4-amino-1H-pyrazole
  • 4-amino-3-methyl-1H-pyrazole

Uniqueness

4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-amino-2-(1-methylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(12,3-4-9)7-5-10-11(2)6-7/h5-6,12H,3-4,9H2,1-2H3

InChI Key

HILCOLCPOKIDNB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CN(N=C1)C)O

Origin of Product

United States

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